

Spectroscopic Analysis of 2,4-Dinitroacetanilide: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dinitroacetanilide

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This technical guide provides a detailed overview of the spectroscopic data for **2,4-Dinitroacetanilide**, catering to researchers, scientists, and professionals in drug development. The guide encompasses available mass spectrometry and infrared spectroscopy data, alongside representative experimental protocols. Due to the limited availability of public experimental Nuclear Magnetic Resonance (NMR) data for **2,4-Dinitroacetanilide**, this guide presents data for the closely related compound, 2,4-dinitroaniline, for comparative reference.

Core Spectroscopic Data

The following sections summarize the available spectroscopic data for **2,4-Dinitroacetanilide**. All quantitative data is presented in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

Mass spectrometry of **2,4-Dinitroacetanilide** is typically performed using electron ionization (EI), which involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays the molecular ion and various fragment ions, which are instrumental in confirming the molecular weight and elucidating the structure of the compound.

Property	Value
Molecular Formula	C ₈ H ₇ N ₃ O ₅
Molecular Weight	225.16 g/mol
Ionization Method	Electron Ionization (EI)
Major Peaks (m/z)	Relative Intensity
225	Molecular Ion (M ⁺)
183	[M - C ₂ H ₂ O] ⁺
165	[M - NO ₂] ⁺
135	[M - C ₂ H ₂ O - NO ₂] ⁺
108	[C ₆ H ₄ NO ₂] ⁺
92	[C ₅ H ₄ O] ⁺
76	[C ₆ H ₄] ⁺
63	[C ₅ H ₃] ⁺

Note: The fragmentation pattern and relative intensities can vary slightly depending on the instrument and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **2,4-Dinitroacetanilide** reveals the presence of key functional groups by identifying their characteristic vibrational frequencies. The spectrum is typically acquired for the solid sample, often prepared as a KBr pellet or a thin film.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~3100	Weak	C-H stretch (aromatic)
~1700	Strong	C=O stretch (amide I)
~1600, ~1480	Strong	C=C stretch (aromatic ring)
~1540	Strong	N-O asymmetric stretch (NO ₂)
~1350	Strong	N-O symmetric stretch (NO ₂)
~1250	Medium	C-N stretch
~840	Strong	C-H bend (out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest data retrieval, experimental ¹H and ¹³C NMR data for **2,4-Dinitroacetanilide** are not readily available in public spectral databases. For illustrative purposes, the following tables present the NMR data for the structurally similar compound, 2,4-dinitroaniline, in DMSO-d₆.

¹H NMR Data for 2,4-Dinitroaniline (in DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.77	d	1H	H-3
8.14	dd	1H	H-5
7.12	d	1H	H-6
~7.5 (broad)	s	2H	NH ₂

¹³C NMR Data for 2,4-Dinitroaniline (in DMSO-d₆)

Chemical Shift (ppm)	Assignment
~150	C-1 (C-NH ₂)
~138	C-4 (C-NO ₂)
~131	C-2 (C-NO ₂)
~129	C-6
~122	C-3
~115	C-5

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of a solid organic compound like **2,4-Dinitroacetanilide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[\[1\]](#)
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[\[1\]](#) The final volume should be around 4-5 cm in height from the bottom of the tube.
- **Internal Standard:** A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm point.
- **Data Acquisition:** Place the NMR tube in the spectrometer's probe. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[\[1\]](#) For ¹H NMR, a standard pulse program is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

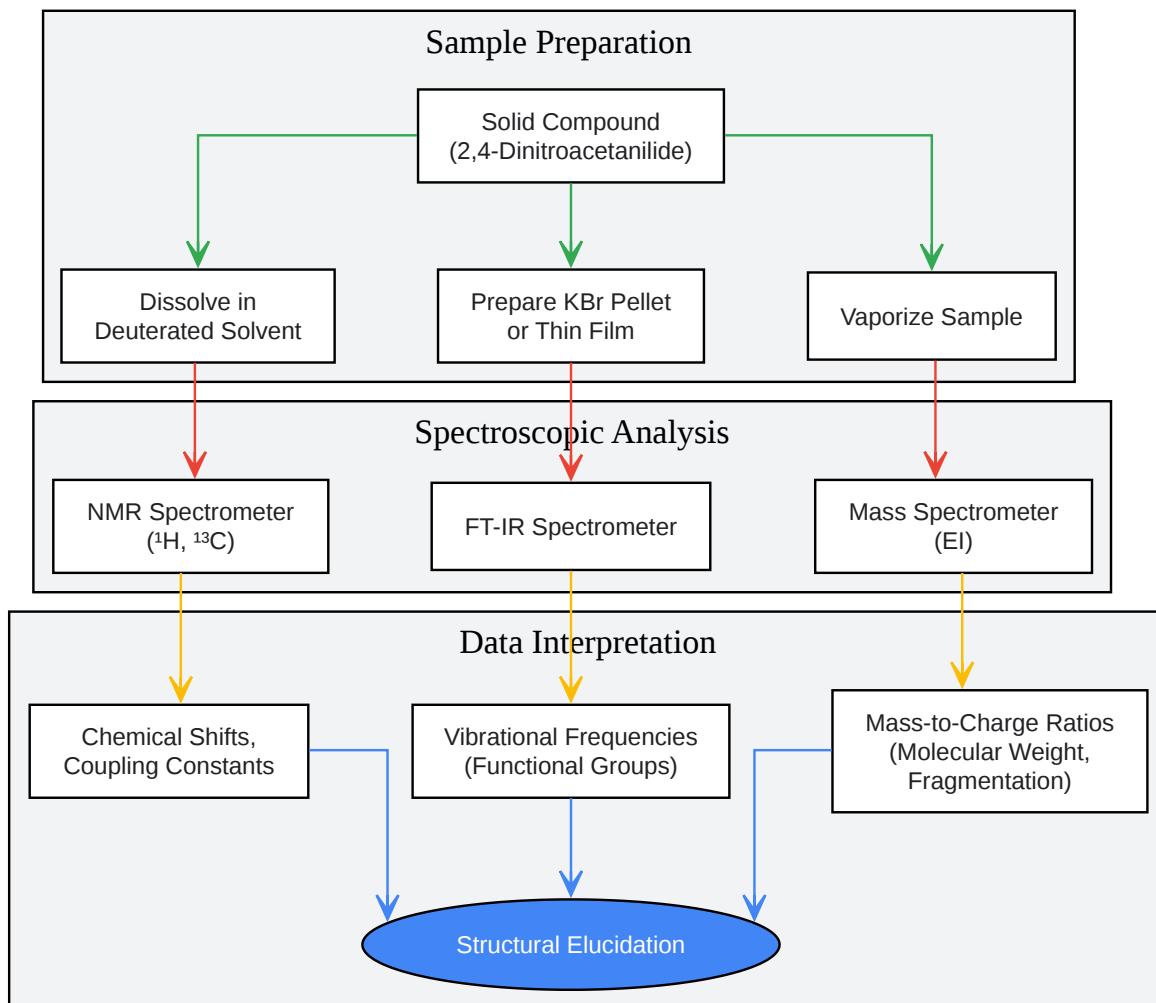
- **Sample Grinding:** In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample until it is a fine powder.[2]
- **Mixing:** Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.[2]
- **Pellet Formation:** Transfer the mixture to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[2]
- **Spectral Acquisition:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is usually recorded first and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.[3] The sample is then heated to induce vaporization into the ion source.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3][4][5] This causes the molecules to lose an electron, forming a molecular ion (M^+), and to fragment into smaller, charged species.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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